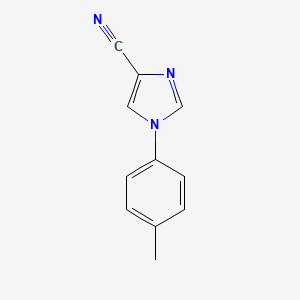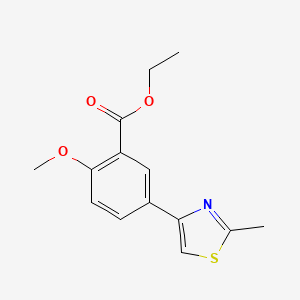
N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyrrolidine ring, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the triazole ring using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole or pyrrolidine derivatives.
科学的研究の応用
N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.
類似化合物との比較
N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:
1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound has a similar triazole ring but differs in the presence of a quinazolinone moiety.
N-Ethyl-2-pyrrolidin-1-ylethanamine: This compound shares the pyrrolidine ring but lacks the triazole ring.
1-Ethyl-4-(methylamino)methylpyrrolidin-2-one: This compound has a similar pyrrolidine ring but differs in the presence of a lactam ring.
The uniqueness of this compound lies in its combination of the triazole and pyrrolidine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H15N5O |
|---|---|
分子量 |
209.25 g/mol |
IUPAC名 |
N-ethyl-1-pyrrolidin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C9H15N5O/c1-2-11-9(15)8-6-14(13-12-8)7-3-4-10-5-7/h6-7,10H,2-5H2,1H3,(H,11,15) |
InChIキー |
QWJITRQXQMLHOS-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CN(N=N1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,1,1,3,3,3-Hexafluoropropane-2,2-diol-1,8-diazo-bicyclo[5.4.0]undec-7-enesalt](/img/structure/B11788258.png)




![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)
![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)

